molecular formula C20H23N5O2 B6467695 1-ethyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2640950-47-4

1-ethyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B6467695
CAS No.: 2640950-47-4
M. Wt: 365.4 g/mol
InChI Key: TVJFJOJFHKEQKX-UHFFFAOYSA-N
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Description

1-ethyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety substituted with a 5-methyl-1,2-oxazole carbonyl group.

Properties

IUPAC Name

[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-3-25-18-7-5-4-6-16(18)21-20(25)24-11-14-9-23(10-15(14)12-24)19(26)17-8-13(2)27-22-17/h4-8,14-15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJFJOJFHKEQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NOC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Observed Activity Reference
1-ethyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole Benzodiazole Ethyl, octahydropyrrolo-pyrrole, 5-methyl-1,2-oxazole carbonyl Inferred antiviral N/A
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 1,2,4-Oxadiazole Phenylethyl-pyrrolidine, pyridyl Antiviral (specific IC₅₀)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a) Pyrazole-oxadiazole hybrid Phenyl-oxadiazole thioether, acetyl, methyl Antimicrobial

Structure–Activity Relationships (SAR)

  • The octahydropyrrolo[3,4-c]pyrrole moiety introduces conformational rigidity, which could stabilize interactions with viral proteases or kinases, a feature absent in simpler pyrrolidine derivatives like 1a . The 5-methyl-1,2-oxazole carbonyl group may mimic natural substrates in enzymatic binding pockets, similar to the pyridyl group in 1a but with altered electronic properties due to the oxazole’s electronegative oxygen .
  • Bioactivity Trends :

    • Compounds with 1,3-benzodiazole cores (e.g., the target compound) often exhibit antiviral or anticancer activity due to their ability to intercalate nucleic acids or inhibit helicases .
    • Oxadiazole-containing analogs (e.g., 1a, 8a) show broad-spectrum antimicrobial and antiviral profiles, with substituents like pyridyl (1a) or phenyl (8a) modulating potency .

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